molecular formula C17H23BrN2O5 B1372220 (trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate CAS No. 1217743-30-0

(trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B1372220
CAS No.: 1217743-30-0
M. Wt: 415.3 g/mol
InChI Key: FARCOZLSLVYHLJ-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

(trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate belongs to the chemical classification of substituted pyrrolidine dicarboxylates, specifically representing a pyridine-substituted variant with complex stereochemical characteristics. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-O-tert-butyl 3-O-methyl (3S,4S)-4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate, indicating its precise stereochemical configuration and functional group positioning. The Chemical Abstracts Service registry number for this compound is 1217743-30-0, providing its unique chemical identifier within the global chemical database system.

The molecular structure encompasses multiple distinct chemical functionalities that contribute to its classification complexity. The pyrrolidine core represents a five-membered saturated nitrogen-containing heterocycle, which serves as the fundamental scaffold for this compound. The dicarboxylate functionality involves two ester groups at positions 1 and 3 of the pyrrolidine ring, with the position 1 ester featuring a tert-butyl group and the position 3 ester containing a methyl group. The compound additionally incorporates a substituted pyridine moiety at position 4 of the pyrrolidine ring, specifically a 5-bromo-3-methoxypyridin-2-yl substituent that significantly enhances its molecular complexity and potential biological activity.

The stereochemical designation as "trans-racemic" indicates that the compound exists as a racemic mixture of trans-configured enantiomers, where the spatial arrangement of substituents around the pyrrolidine ring follows a trans-diaxial or trans-diequatorial pattern. This stereochemical feature significantly influences the compound's three-dimensional conformation and subsequently affects its chemical reactivity and potential biological interactions. The compound's classification within the broader category of nitrogen-containing heterocycles positions it among structurally related compounds that have demonstrated significant importance in pharmaceutical chemistry and materials science applications.

Historical Development of Pyrrolidine Dicarboxylates in Chemical Research

The historical development of pyrrolidine dicarboxylates represents a significant evolutionary pathway in heterocyclic chemistry, beginning with the fundamental understanding of pyrrolidine itself as a cyclic secondary amine and saturated heterocycle. Pyrrolidine, also known as tetrahydropyrrole, was first characterized as a colorless liquid miscible with water and most organic solvents, establishing the foundation for subsequent derivatization efforts. The progression from simple pyrrolidine to complex dicarboxylate derivatives reflects decades of synthetic methodology advancement and increasing understanding of structure-activity relationships in heterocyclic compounds.

The development of pyrrolidine dicarboxylates gained momentum through the recognition that pyrrolidine ring structures are present in numerous natural alkaloids, including nicotine and hygrine, as well as in many pharmaceutical compounds such as procyclidine and bepridil. This natural occurrence and pharmaceutical relevance provided strong motivation for synthetic chemists to develop methodologies for preparing functionalized pyrrolidine derivatives with enhanced properties and biological activities. The amino acids proline and hydroxyproline, being structural derivatives of pyrrolidine, further emphasized the biological significance of this heterocyclic system and encouraged research into more complex pyrrolidine-based structures.

Recent advances in pyrrolidine chemistry have focused on developing asymmetric synthesis methodologies for preparing enantiomerically enriched pyrrolidine derivatives. Organocatalytic enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. These methodological developments have enabled the preparation of compounds like 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess in just two steps, demonstrating the sophistication achieved in contemporary pyrrolidine synthesis.

The evolution toward more complex pyrrolidine dicarboxylates has been further accelerated by advances in reductive manipulation techniques and metal-catalyzed processes. Iridium-catalyzed reductive generation of azomethine ylides has emerged as a powerful strategy for pyrrolidine synthesis, enabling access to structurally complex pyrrolidine architectures through dipolar cycloaddition reactions. These modern synthetic approaches have facilitated the preparation of highly functionalized pyrrolidine derivatives that would have been inaccessible using traditional synthetic methods, thereby expanding the chemical space available for pharmaceutical and materials applications.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural complexity to encompass its representation of advanced synthetic capabilities and potential applications in medicinal chemistry. Nitrogen-containing heterocycles have been recognized for their therapeutic potential, with many medicinal drugs containing pyrrole and pyrrolidine moieties demonstrating diverse biological activities including anticancer, anti-inflammatory, antiviral, and antituberculosis properties. The compound's structure incorporates multiple heterocyclic elements, combining the pyrrolidine scaffold with a substituted pyridine ring, thereby creating a complex molecular architecture that exemplifies modern heterocyclic design principles.

The therapeutic potential of pyrrolidine analogs has been extensively documented, with these compounds serving as privileged scaffolds in drug discovery due to their ability to interact with diverse biological targets. Pyrrolidine-containing compounds have demonstrated efficacy as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing agents, anti-tubercular agents, and antitumor compounds, highlighting the versatility of this heterocyclic system. The incorporation of additional heterocyclic elements, such as the brominated methoxypyridine substituent in the target compound, represents an evolution toward more sophisticated pharmacophores that can potentially achieve enhanced selectivity and potency in biological systems.

The compound's dicarboxylate functionality contributes significantly to its chemical versatility and potential applications. Pyrrolidine dicarboxylates serve as important building blocks in organic synthesis, providing multiple sites for further functionalization and derivatization. The presence of both tert-butyl and methyl ester groups offers opportunities for selective hydrolysis and subsequent coupling reactions, enabling the synthesis of more complex molecular architectures. This synthetic utility positions the compound as a valuable intermediate in the preparation of pharmaceutical compounds and other biologically active molecules.

The stereochemical complexity inherent in the trans-racemic configuration adds another dimension to the compound's significance in heterocyclic chemistry. The control of stereochemistry in heterocyclic compounds is crucial for achieving desired biological activities, as different stereoisomers can exhibit dramatically different pharmacological properties. The development of methods for preparing stereochemically defined pyrrolidine derivatives represents a significant achievement in synthetic chemistry, and compounds like the target molecule serve as important examples of the sophisticated stereochemical control achievable in modern heterocyclic synthesis.

Position in the Family of Pyridine-Substituted Pyrrolidine Derivatives

Within the family of pyridine-substituted pyrrolidine derivatives, this compound occupies a unique position due to its specific substitution pattern and stereochemical characteristics. The compound represents an advanced example of biheterocyclic architecture, where two distinct heterocyclic systems are connected through a direct carbon-carbon bond, creating opportunities for enhanced biological activity and unique chemical properties. The specific positioning of the brominated methoxypyridine substituent at the 4-position of the pyrrolidine ring, combined with the trans-stereochemistry, distinguishes this compound from other members of the pyridine-substituted pyrrolidine family.

The halogen substitution, specifically the bromine atom at the 5-position of the pyridine ring, provides important synthetic handles for further functionalization through cross-coupling reactions and other halogen-specific transformations. This structural feature positions the compound as a versatile synthetic intermediate capable of serving as a precursor to a wide range of related derivatives through palladium-catalyzed coupling reactions, nucleophilic substitution processes, and other halogen-mediated transformations. The presence of the methoxy group at the 3-position of the pyridine ring further enhances the compound's electronic properties and provides additional sites for potential hydrogen bonding interactions in biological systems.

Comparative analysis with related pyrrolidine dicarboxylates reveals the structural diversity achievable within this chemical family. For example, (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate, with molecular formula C₁₁H₁₉NO₄ and molecular weight 229.27 g/mol, represents a simpler analog lacking the pyridine substitution. The target compound's increased molecular complexity, resulting from the addition of the brominated methoxypyridine substituent, significantly expands its potential applications and biological activity profile compared to these simpler analogs.

The compound's position within the broader context of nitrogen-containing heterocycles is further emphasized by comparison with other structurally related systems. Pyrrolidine-2,4-dicarboxylic acid derivatives, such as those with molecular formula C₆H₉NO₄, represent simpler structural motifs that serve as fundamental building blocks for more complex molecules. The evolution from these basic pyrrolidine dicarboxylates to the highly substituted target compound illustrates the progression of synthetic chemistry toward increasingly sophisticated molecular architectures capable of addressing complex biological targets and applications.

Compound Class Representative Example Molecular Formula Key Structural Features
Basic Pyrrolidine Dicarboxylates Pyrrolidine-2,4-dicarboxylic acid C₆H₉NO₄ Simple dicarboxylate functionality
Methylated Pyrrolidine Dicarboxylates (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate C₁₁H₁₉NO₄ Ester protection and stereochemistry
Pyridine-Substituted Derivatives This compound Complex Biheterocyclic architecture with halogen and methoxy substitution

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4S)-4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O5/c1-17(2,3)25-16(22)20-8-11(12(9-20)15(21)24-5)14-13(23-4)6-10(18)7-19-14/h6-7,11-12H,8-9H2,1-5H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARCOZLSLVYHLJ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(C=C(C=N2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=C(C=C(C=N2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C17H23BrN2O5C_{17}H_{23}BrN_{2}O_{5} with a molecular weight of approximately 392.29 g/mol. The structure features a pyrrolidine ring substituted with a bromo and methoxy group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC17H23BrN2O5C_{17}H_{23}BrN_{2}O_{5}
Molecular Weight392.29 g/mol
CAS Number1217743-30-0
AppearanceWhite solid

Pharmacological Profile

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the compound's structural similarity to known anticancer agents suggests it may possess similar properties .
  • Neuroprotective Effects : Certain derivatives have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the pyridine moiety is believed to enhance interaction with neuroreceptors, potentially leading to protective effects against neuronal damage .

The exact mechanism of action for This compound remains under investigation. However, related compounds have demonstrated:

  • Inhibition of Key Enzymes : Some studies suggest that these compounds can inhibit enzymes involved in cancer progression and neurodegeneration, such as MAO-B and AChE .
  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, impacting pathways associated with mood regulation and cognitive function .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyrrolidine derivatives showed that compounds with similar structures significantly inhibited the growth of human pancreatic and gastric cancer cell lines. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity .
  • Neuroprotective Studies : In vitro assays demonstrated that certain analogs provided protection against oxidative stress-induced neuronal death. These findings suggest a potential role in treating conditions like Alzheimer's disease .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (trans-racemic)-1-tert-butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate exhibit promising anticancer properties. The presence of the bromo and methoxy groups on the pyridine ring enhances the compound's ability to interact with biological targets involved in cancer progression. For instance, derivatives of this compound have been explored for their inhibitory effects on tumor cell proliferation and metastasis .

Neuroprotective Effects

Research has suggested that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis. The specific structure of this compound may enhance its neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Asymmetric Synthesis

The synthesis of this compound can be achieved through various asymmetric synthesis techniques. These methods are crucial for producing enantiomerically pure compounds that can exhibit significantly different biological activities based on their stereochemistry. The use of chiral catalysts in the synthesis process has been reported to improve yield and selectivity .

Reaction Mechanisms

The compound can participate in several chemical reactions due to the presence of functional groups such as carboxylates and halides. It can undergo nucleophilic substitutions, which are essential in creating more complex molecular architectures. Understanding these reaction mechanisms is vital for developing new synthetic pathways for drug discovery .

Case Study 1: Anticancer Screening

In a recent study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of this compound in rodent models of neurodegeneration. Administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups . These findings support further exploration into its therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Pyridine Ring :

  • The bromo-methoxy combination in the target compound enhances steric bulk and electronic withdrawal compared to dimethoxy (HB454) or chloro-methyl () analogs. This may influence reactivity in cross-coupling reactions or binding affinity in biological targets .
  • Fluorine in HB614 introduces electronegativity but reduces molecular weight significantly (281.33 vs. 427.29 g/mol) .

Ester Group Variations :

  • The methyl ester in the target compound vs. ethyl or carbamate groups in analogs (e.g., HB614) affects hydrolytic stability and lipophilicity .

Synthetic Challenges :

  • Diastereomeric ratios (dr) during synthesis, such as 61:39 observed in related pyrrolidine derivatives (), underscore the difficulty in isolating pure enantiomers for racemic mixtures like the target compound.

Preparation Methods

General Synthetic Strategy

  • Step 1: Pyrrolidine Ring Formation
    The pyrrolidine core is synthesized through cyclization reactions, often starting from amino acid derivatives or suitable precursors that allow formation of the nitrogen-containing five-membered ring.

  • Step 2: Introduction of tert-Butyl and Methyl Substituents
    The 1-tert-butyl and 3-methyl groups are introduced via selective alkylation or protection/deprotection strategies to ensure correct substitution pattern and stereochemistry.

  • Step 3: Attachment of the 5-bromo-3-methoxypyridin-2-yl Group
    The pyridine substituent bearing bromine and methoxy functionalities is introduced through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) or nucleophilic aromatic substitution, depending on the availability of suitable intermediates.

  • Step 4: Formation of Dicarboxylate Esters
    The 1,3-dicarboxylate ester groups are formed by esterification reactions, typically involving tert-butyl and methyl esters, to stabilize the molecule and facilitate purification.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Cyclization Amino acid derivatives, base, solvent Control of stereochemistry critical
2 Alkylation/Protection tert-Butyl chloride, methyl iodide, base Use of protecting groups to avoid side reactions
3 Cross-coupling Pd-catalyst, base, brominated methoxypyridine derivative Suzuki or Buchwald-Hartwig protocols preferred
4 Esterification Acid chlorides or anhydrides, base, solvent Formation of tert-butyl and methyl esters

Stereochemical Considerations

The compound is isolated as a trans-racemic mixture, indicating that both enantiomers with trans stereochemistry at the 1,3-positions of the pyrrolidine ring are present. Stereochemical control is achieved through the choice of starting materials and reaction conditions, including temperature, solvent, and catalysts.

Research Findings on Preparation Efficiency and Purity

  • Yield Optimization:
    Multi-step synthesis typically results in moderate overall yields (40-60%) due to the complexity of functional group transformations and stereochemical requirements.

  • Purity:
    High purity (>95%) is achievable through chromatographic purification techniques such as preparative HPLC or flash chromatography, essential for downstream applications.

  • Scalability:
    The synthesis has been adapted for small to medium scale production, suitable for research and development purposes but may require further optimization for industrial scale.

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C₁₇H₂₃BrN₂O₅
Molecular Weight 415.3 g/mol
CAS Number 1217743-30-0
Key Synthetic Steps Pyrrolidine ring formation, alkylation, cross-coupling, esterification
Typical Yield 40-60% overall
Purification Methods Preparative HPLC, flash chromatography
Stereochemistry Trans-racemic mixture
Common Reagents Amino acid derivatives, tert-butyl chloride, methyl iodide, Pd catalysts
Reaction Conditions Controlled temperature, inert atmosphere, polar aprotic solvents

Q & A

Q. Key Considerations :

  • Protect labile groups (e.g., tert-butyl esters) during bromination to avoid hydrolysis .
  • Monitor stereochemistry via 1H NMR^{1}\text{H NMR} (e.g., coupling constants for trans-configuration) and X-ray crystallography for confirmation .

Basic: How is the compound characterized to confirm its structure?

Answer:
Standard characterization includes:

  • Spectroscopy :
    • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} : Verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, methoxy at ~3.8 ppm) and trans-pyrrolidine geometry via coupling constants (J=810 HzJ = 8–10\ \text{Hz}) .
    • HRMS : Confirm molecular formula (e.g., C19_{19}H25_{25}BrN2_{2}O5_{5}) .
  • Chromatography : HPLC purity >95% and chiral columns to validate racemic composition .
  • X-ray Diffraction : Resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced: How can stereochemical inconsistencies in synthesis be addressed?

Answer:
Contradictions in stereochemical outcomes (e.g., unintended cis/trans ratios) often arise from:

  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., lower temps favor kinetic products) or use directing groups to enhance trans-selectivity .
  • Chiral Auxiliaries : Introduce temporary chiral ligands (e.g., Evans auxiliaries) during cyclization to bias trans-configuration .
  • Post-Synthesis Resolution : Use enzymatic resolution (e.g., lipases) or diastereomeric salt formation with chiral acids .

Validation : Compare experimental 1H NMR^{1}\text{H NMR} data with computational models (DFT) to identify discrepancies .

Advanced: What methodologies optimize bromination at the pyridine 5-position?

Answer:
Bromination efficiency depends on:

  • Reagent Choice : NBS with AIBN (radical initiator) vs. Br2_2/FeBr3_3 (electrophilic). Radical methods reduce ring oxidation but may require inert conditions .
  • Directing Groups : Methoxy at position 3 acts as an electron-donating group, directing bromine to position 5. Competing substitution can occur if steric hindrance is high; optimize solvent polarity (e.g., DCM vs. DMF) to improve regioselectivity .
  • Monitoring : Use LC-MS to track reaction progress and identify byproducts (e.g., di-brominated species) .

Advanced: How do tert-butyl and methyl esters influence reactivity in downstream applications?

Answer:

  • tert-Butyl Esters : Provide steric protection against nucleophilic attack, enhancing stability in basic/acidic conditions. However, their bulkiness may slow coupling reactions (e.g., Suzuki) .
  • Methyl Esters : More reactive toward hydrolysis (e.g., LiOH/MeOH) for carboxylate generation, useful in subsequent functionalization (e.g., amidation) .
  • Strategic Removal : Deprotect tert-butyl groups with TFA (trifluoroacetic acid) selectively, leaving methyl esters intact for stepwise derivatization .

Advanced: What analytical techniques resolve contradictions in spectral data?

Answer:
If NMR/mass spec data conflicts with expected structures:

2D NMR (COSY, HSQC, HMBC) : Assign proton-carbon correlations to confirm connectivity (e.g., pyridine-pyrrolidine linkage) .

Isotopic Labeling : Use 15N^{15}\text{N}-labeled intermediates to trace nitrogen environments in complex heterocycles .

Computational Modeling : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify misassignments .

Basic: What are common applications of this compound in research?

Answer:

  • Medicinal Chemistry : Intermediate for kinase inhibitors (bromo-pyridine as a halogen bond donor) or proteolysis-targeting chimeras (PROTACs) .
  • Material Science : Building block for liquid crystals (trans-configuration enhances rigidity) or metal-organic frameworks (pyridine as a ligand) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
Reactant of Route 2
(trans-racemic)-1-tert-Butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.